molecular formula C26H28N4O3 B607047 Del-22379 CAS No. 181223-80-3

Del-22379

货号 B607047
CAS 编号: 181223-80-3
分子量: 444.55
InChI 键: INQUULPXCZAKMS-LPYMAVHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Del-22379 is a potent and selective ERK Dimerization inhibitor . It inhibits ERK Dimerization without affecting ERK phosphorylation . It is a cell-permeable 3-arylidene-2-oxindole derivative .


Synthesis Analysis

A structure–activity relationship study of Del-22379 was conducted where forty-seven analogues were designed and synthesized . Each synthesized compound was biologically evaluated for their inhibitory rates on several tumor cell lines .


Molecular Structure Analysis

The chemical formula of Del-22379 is C26H29ClN4O3 . Its exact mass is 444.22 and its molecular weight is 480.990 .


Chemical Reactions Analysis

Del-22379 has been reported to inhibit ERK dimerization which was unaffected by drug-resistant mechanism reactivating the ERK signaling . It was found to have significant anti-proliferative effects on a panel of human cell lines harboring mutant BRAF (V600E) or RAS (Q61L or G12V) .


Physical And Chemical Properties Analysis

Del-22379 is a water-soluble ERK dimerization inhibitor with IC50 of ∼0.5 μM .

科学研究应用

Oncogenesis Inhibition

Del-22379 has been reported to inhibit ERK dimerization, which is a key event in the ERK signaling pathway that, when aberrantly activated, can lead to cancer. By inhibiting this dimerization, Del-22379 can prevent the activation of downstream signaling that leads to cell proliferation and tumor growth .

Drug Resistance Circumvention

One of the significant challenges in cancer therapy is drug resistance. Del-22379’s mechanism of action is unaffected by the drug-resistant mechanisms that typically reactivate the ERK signaling. This makes it a valuable candidate for combination therapies aimed at overcoming resistance to other drugs like BRAF and MEK inhibitors .

Anaplastic Thyroid Cancer Treatment

Del-22379 has shown promise in treating anaplastic thyroid cancer, particularly in BRAF-mutant cells. It impairs upstream ERK activation and attenuates cell viability and metastasis-related processes, leading to reduced tumor growth and dissemination in vivo .

Pharmacodynamics

Del-22379 binds to ERK2 and inhibits its dimerization without affecting its phosphorylation. This selective inhibition allows for the blockade of tumor cell proliferation harboring RAS-ERK pathway oncogenes without disrupting other cellular functions .

Structure-Activity Relationship (SAR)

The SAR study of Del-22379 has led to the design and synthesis of forty-seven analogues. These analogues have been biologically evaluated, providing insights into the structural basis of ERK dimerization inhibition and the impact of different configurations on potency .

Safety and Toxicity Studies

Safety profiles are crucial for clinical application. Del-22379 and its analogues have undergone potential safety investigations, ensuring that the compound does not induce significant toxicity while retaining its therapeutic effects .

Pharmacokinetics

Understanding the pharmacokinetics of Del-22379 is essential for its development as a therapeutic agent. While detailed pharmacokinetic data are not provided in the available literature, the compound’s efficacy in vivo suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Clinical Trials

Although specific clinical trials for Del-22379 were not found in the search, the in vivo efficacy and safety studies suggest that it may soon be a candidate for clinical trials, especially as a treatment for cancers driven by the RAS-ERK pathway .

作用机制

Target of Action

Del-22379 is an ERK dimerization inhibitor . It readily binds to ERK2, a protein kinase that plays a crucial role in the RAS-to-ERK signaling pathway . This pathway is essential for various cellular functions, including proliferation and differentiation .

Mode of Action

Del-22379 inhibits ERK dimerization, a process that occurs upon phosphorylation . The dimerized ERK proteins can transport into the nucleus or stay in the cytoplasm to activate cytoplasmic substrates . Del-22379 has been reported to inhibit ERK dimerization without altering the ERK phosphorylation level .

Biochemical Pathways

The primary biochemical pathway affected by Del-22379 is the ERK signaling pathway . This pathway is activated by extracellular stimulation, leading to the formation of a GTP-binding complex by the RAS family proteins. This is followed by the sequential phosphorylation of the downstream kinase module: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates .

Pharmacokinetics

It’s known that del-22379 readily binds to erk2 with a kd estimated in the low micromolar range, though binding is detectable even at low nanomolar concentrations .

Result of Action

Del-22379 has demonstrated significant anti-tumor effects, particularly against BRAF-mutant cells . It impairs upstream ERK activation in BRAF-mutant cells, attenuating cell viability and metastasis-related processes . In vivo, tumor growth and dissemination were strongly reduced for BRAF-mutant cells .

Action Environment

The environment can influence the action, efficacy, and stability of Del-22379. For instance, the specific driver mutation for thyroid cancer onset and progression should be considered for experimental and clinical approaches . .

安全和危害

Del-22379 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

属性

IUPAC Name

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQUULPXCZAKMS-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Del-22379

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。